Superior In Vivo Anti-Tumor Efficacy of PEG8 Linkers over PEG4 in DAR8-ADCs
In a direct comparative study of DAR8-ADCs utilizing pendant-type PEG linkers of varying lengths, ADCs constructed with a PEG8 linker demonstrated superior in vivo anti-tumor activity compared to those with a PEG4 linker. This efficacy advantage is a key differentiator for Amino-PEG8-Boc as a starting material for linker synthesis [1].
| Evidence Dimension | In vivo anti-tumor activity |
|---|---|
| Target Compound Data | Stronger activity (relative to PEG4 and no-PEG controls) |
| Comparator Or Baseline | PEG4 and no-PEG (control) linkers in DAR8-ADCs |
| Quantified Difference | The study explicitly states that 'DAR8-ADCs with PEG8 and PEG12 had the stronger activity' compared to those with PEG4. |
| Conditions | Trastuzumab-based DAR8-ADCs with MMAE payload evaluated in mouse xenograft models. |
Why This Matters
This demonstrates that the 8-unit PEG length directly correlates with improved therapeutic outcomes compared to a shorter PEG4 linker, making Amino-PEG8-Boc the superior choice for achieving higher efficacy in ADC development.
- [1] Suzuki, T., et al. (2025). 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
